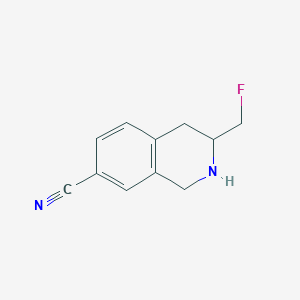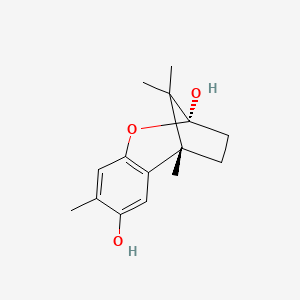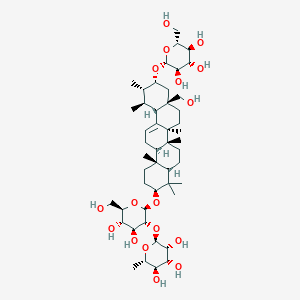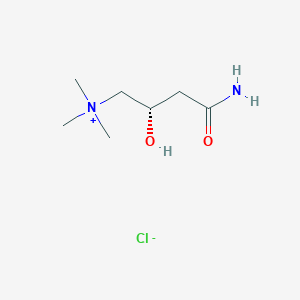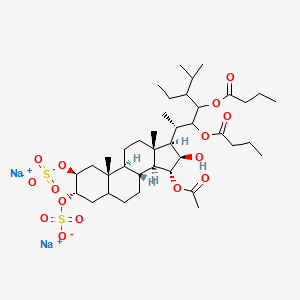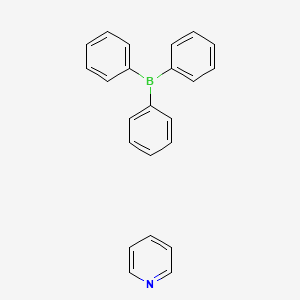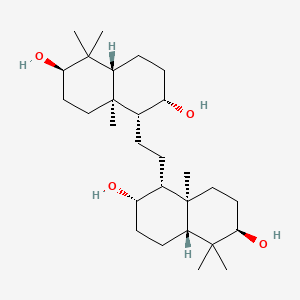
Lyclavatol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lyclavatol is a natural product found in Ononis spinosa and Dendrolycopodium obscurum with data available.
Applications De Recherche Scientifique
Cytotoxic and Anti-Inflammatory Properties : Lyclavatol has been isolated from Lycopodium clavatum and studied for its biological activities. Notably, it exhibited inhibitory activity on nitric oxide production in stimulated cells and demonstrated cytotoxic effects against cancer cell lines (Vu Thi Huong Giang et al., 2022).
Anti-Cancer Potential : Research on Lycopodine, a constituent of Lycopodium clavatum, showed its ability to induce apoptosis in cancer cells. This indicates a potential for this compound in cancer chemotherapy, particularly in inhibiting the proliferation of cancer cells (S. Mandal et al., 2010).
Neuroprotective and Cognitive Effects : Lycopodium clavatum, from which this compound is derived, has shown effects on learning, memory function, and cerebral blood flow in animal models. This suggests potential applications in treating conditions like dementia (K. Hanif et al., 2015).
Cholinesterase Inhibitory Activity : Another study highlighted this compound's weak inhibitory effect on acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's (J. Rollinger et al., 2005).
Antioxidant Properties : Lycopene, a related compound, is known for its antioxidant properties and potential protective effects against oxidative stress-related diseases, including cardiovascular diseases (M. Bin-Jumah et al., 2022).
Propriétés
Formule moléculaire |
C28H50O4 |
|---|---|
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
(1R,2S,4aR,6R,8aS)-1-[2-[(1R,2S,4aR,6R,8aS)-2,6-dihydroxy-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-2,6-diol |
InChI |
InChI=1S/C28H50O4/c1-25(2)21-11-9-19(29)17(27(21,5)15-13-23(25)31)7-8-18-20(30)10-12-22-26(3,4)24(32)14-16-28(18,22)6/h17-24,29-32H,7-16H2,1-6H3/t17-,18-,19-,20-,21-,22-,23+,24+,27+,28+/m0/s1 |
Clé InChI |
AGTWEFWCYVDEIC-CTUPTTDZSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C([C@@H]1CC[C@@H]([C@@H]2CC[C@H]3[C@H](CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)O)O)(C)C)O |
SMILES canonique |
CC1(C2CCC(C(C2(CCC1O)C)CCC3C(CCC4C3(CCC(C4(C)C)O)C)O)O)C |
Synonymes |
lyclavatol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



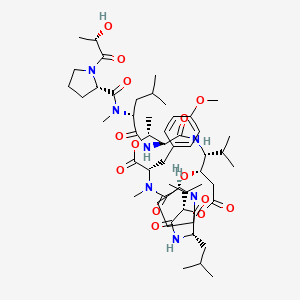
![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)
![1,1-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine](/img/structure/B1249814.png)
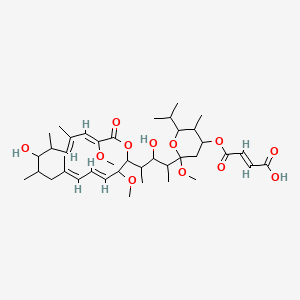
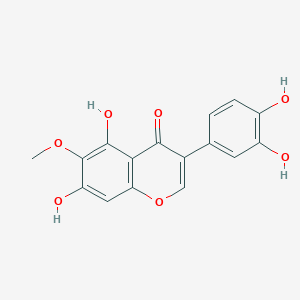
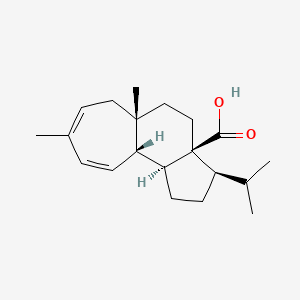
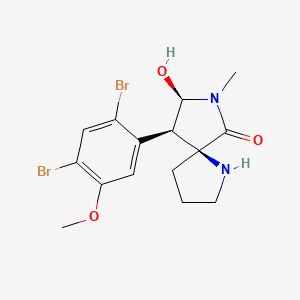
![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)
